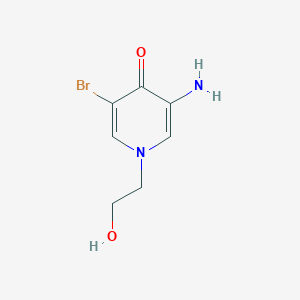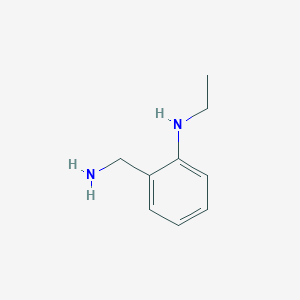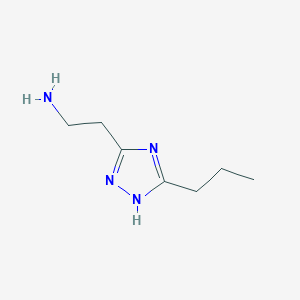
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, an isopropyl group, and a trifluoromethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the isopropyl group: Alkylation can be carried out using isopropyl bromide in the presence of a base like potassium carbonate.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups, resulting in simpler pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced pyrazole derivatives with fewer substituents.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-(propan-2-yl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the trifluoromethyl group.
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-ol: Similar structure but has a hydroxyl group instead of an amine group.
Uniqueness
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of both the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, making this compound potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C7H9ClF3N3 |
|---|---|
Poids moléculaire |
227.61 g/mol |
Nom IUPAC |
5-chloro-1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9ClF3N3/c1-3(2)14-6(8)4(12)5(13-14)7(9,10)11/h3H,12H2,1-2H3 |
Clé InChI |
HVAUEZYGLNHZHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C(C(=N1)C(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


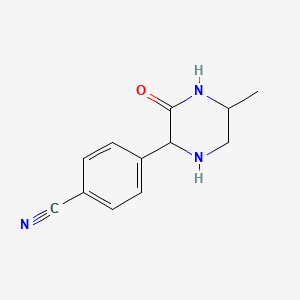

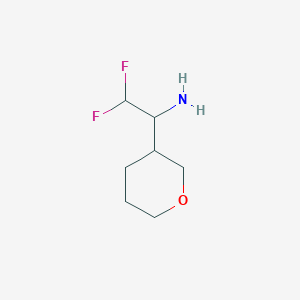

![(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199060.png)

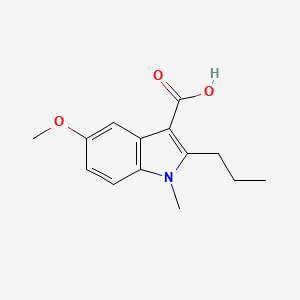

![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
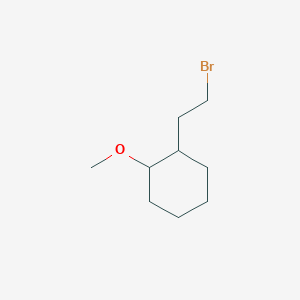
![1-(2,2,2-Trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13199093.png)
